molecular formula C11H11Cl2NS B1457782 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride CAS No. 915922-47-3

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Cat. No.: B1457782
CAS No.: 915922-47-3
M. Wt: 260.2 g/mol
InChI Key: RMRZWJZWVHZJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a 2-methylphenyl group attached to the thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-(2-methylphenyl)-1,3-thiazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiazolidines.

Scientific Research Applications

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

    Biology: As a probe to study enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the synthesis of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-1,3-thiazole
  • 5-Methyl-2-(2-methylphenyl)-1,3-thiazole
  • 5-(Bromomethyl)-2-(2-methylphenyl)-1,3-thiazole

Uniqueness

5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where covalent modification of targets is desired.

Properties

IUPAC Name

5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRZWJZWVHZJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Reactant of Route 2
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.